

# The Synthesis and Manufacture of Flucarbazone-Sodium: A Technical Guide

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| Compound Name:       | Flucarbazone-sodium |           |
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**Flucarbazone-sodium**, a potent sulfonylurea herbicide, is a critical component in modern agriculture for the control of grass weeds in cereal crops. Its efficacy stems from the inhibition of the acetolactate synthase (ALS) enzyme, a key component in the biosynthetic pathway of branched-chain amino acids in plants. This technical guide provides an in-depth overview of the synthesis and manufacturing process of **Flucarbazone-sodium**, intended for researchers, scientists, and professionals in drug development and agrochemical manufacturing.

**Chemical Profile** 

| Identifier        | Value  |
|-------------------|--|
| IUPAC Name        | sodium;(3-methoxy-4-methyl-5-oxo-1,2,4-triazole-1-carbonyl)-[2-(trifluoromethoxy)phenyl]sulfonylazanide[1] |
| CAS Number        | 181274-17-9[2]   |
| Molecular Formula | C12H10F3N4NaO6S[1]   |
| Molecular Weight  | 418.28 g/mol [1]   |

## **Overview of the Synthetic Pathway**

The commercial production of **Flucarbazone-sodium** is a multi-step process that begins with the synthesis of the core triazolinone ring structure, followed by the introduction of the sulfonylurea bridge and concluding with the formation of the sodium salt.[2] The overall



synthesis can be broadly categorized into the formation of key intermediates and the final coupling and salt formation steps.

A common method for the preparation of **Flucarbazone-sodium** involves the reaction of 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole with 2-(trifluoromethoxy)phenyl sulfonyl chloride, followed by treatment with a sodium base to yield the final product.[1]

## **Detailed Synthesis and Manufacturing Process**

The industrial synthesis of **Flucarbazone-sodium** can be broken down into the following key stages:

# Stage 1: Synthesis of 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole

The synthesis of the triazolinone core is a foundational step in the overall process. One reported route involves a cyclocondensation reaction.[2]

#### Experimental Protocol:

- Cyclocondensation: Methyl carbazate is reacted with dimethyl oxalate to form the initial triazole ring structure.
- N-methylation: The resulting intermediate is then N-methylated using methyl iodide in the presence of a base, such as sodium hydride, in a solvent like dimethylformamide (DMF).[2]

# Stage 2: Synthesis of 2-(trifluoromethoxy)phenylsulfonyl Chloride

This intermediate provides the sulfonyl portion of the final molecule. Its synthesis typically involves the chlorosulfonation of 2-(trifluoromethoxy)aniline.

#### Experimental Protocol:

• Diazotization: 2-(trifluoromethoxy)aniline is treated with sodium nitrite in the presence of a strong acid, such as hydrochloric acid, to form the corresponding diazonium salt.



 Sulfonyl Chloride Formation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst (Sandmeyer-type reaction) to yield 2-(trifluoromethoxy)phenylsulfonyl chloride.

## Stage 3: Coupling Reaction to form Flucarbazone

This crucial step involves the formation of the sulfonylurea bridge by reacting the triazolinone intermediate with the sulfonyl chloride.

#### Experimental Protocol:

- Reaction: The anion of 4,5-dihydro-3-methoxy-4-methyl-5-oxo-1H-1,2,4-triazole is reacted with 2-(chlorosulfonyl)benzoic acid phenyl ester in a suitable solvent like tetrahydrofuran (THF) to form the sulfonamide intermediate.[2]
- Ring Closure: An intramolecular condensation is then carried out using phosgene or triphosgene in the presence of a base like triethylamine to form the sulfonylaminocarbonyl linkage.[2]

### Stage 4: Formation of Flucarbazone-sodium

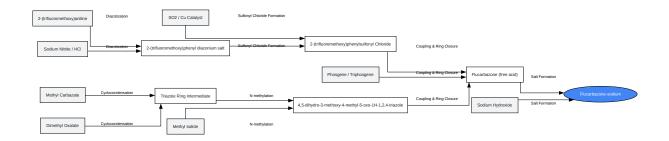
The final step is the conversion of the flucarbazone free acid to its sodium salt, which is the commercially available form of the herbicide.

#### Experimental Protocol:

- Salt Formation: Flucarbazone is treated with one molar equivalent of sodium hydroxide in aqueous methanol to form the sodium salt.[2]
- Isolation: The resulting **Flucarbazone-sodium** is then isolated. In some processes, a stable hemihydrate form is crystallized from aqueous systems, which offers advantages in handling and formulation due to its reduced dustiness compared to the anhydrous form.[3][4] This process involves treating 4,5-dihydro-3-methoxy-4-methyl-5-oxo-N-[[2-(trifluoromethoxy)phenyl]sulfonyl]-1H-1,2,4-triazole-1-carboxamide (the free acid form of flucarbazone) with aqueous sodium hydroxide under controlled pH conditions.[3][4][5]

## **Manufacturing Process Flow Diagram**





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Caption: Overall synthesis pathway for Flucarbazone-sodium.

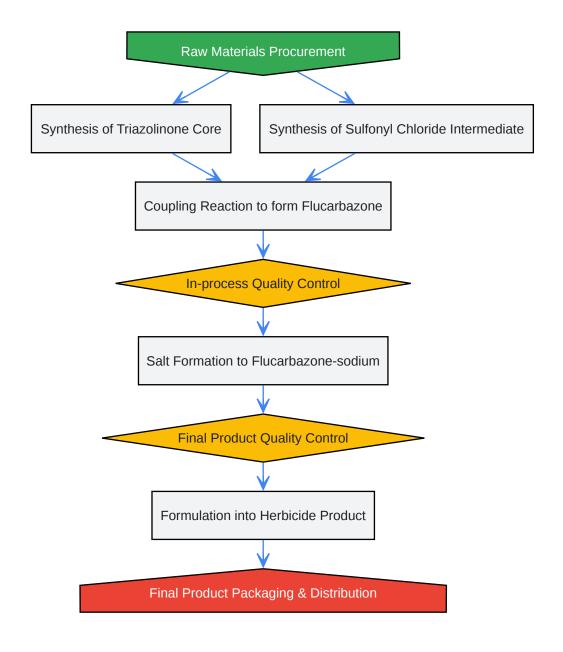
# **Key Process Parameters and Data**



| Parameter            | Stage                      | Typical Conditions  | Yield/Purity |
|----------------------|----------------------------|---|--------------|
| Temperature          | Stage 1: N-<br>methylation | Ambient to slightly elevated                              | High         |
| рН                   | Stage 4: Salt<br>Formation | Controlled between 5 and 10, preferably 6 to 7[3]         | High         |
| Solvents             | Stage 1, 3                 | DMF, THF[2]   | -            |
| Reagents             | Stage 1, 3, 4              | Methyl Iodide, Phosgene/Triphosgen e, Sodium Hydroxide[2] | -            |
| Final Product Purity | -                          | >95%  | -            |

# **Logical Relationship of Synthesis Stages**





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Caption: Logical workflow of Flucarbazone-sodium manufacturing.

### Conclusion

The synthesis of **Flucarbazone-sodium** is a well-established, multi-step chemical process that requires careful control of reaction conditions to ensure high yield and purity. The key steps involve the formation of a triazolinone core, its subsequent coupling with a sulfonyl chloride intermediate, and final conversion to the sodium salt. Recent advancements in the manufacturing process, such as the isolation of a stable hemihydrate, have led to



improvements in product handling and formulation. This guide provides a comprehensive overview of the technical aspects of **Flucarbazone-sodium** synthesis, offering valuable insights for professionals in the agrochemical industry.

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